(E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid
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Overview
Description
(E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the thiophene ring and a propenoic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid typically involves the following steps:
Halogenation of Thiophene: Thiophene is first halogenated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 2,5-dichlorothiophene.
Formylation: The 2,5-dichlorothiophene is then subjected to a formylation reaction using a Vilsmeier-Haack reagent (formed from DMF and POCl3) to introduce a formyl group at the 3 position, yielding 3-formyl-2,5-dichlorothiophene.
Knoevenagel Condensation: The formylated product undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or sulfoxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the propenoic acid group to a propanol group.
Substitution: The chlorine atoms on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of (E)-3-(2,5-dichlorothiophen-3-yl)propanol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
(E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of (E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The compound’s electronic properties also allow it to participate in electron transfer reactions, making it useful in materials science applications.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dichlorothiophen-3-yl)propanoic acid: Lacks the double bond in the propenoic acid group.
2,5-dichlorothiophene: Lacks the propenoic acid group.
3-(2,5-dichlorothiophen-3-yl)acrylic acid: Similar structure but different substitution pattern.
Uniqueness
(E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid is unique due to the presence of both the dichlorothiophene ring and the propenoic acid group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h1-3H,(H,10,11)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYYRNZLJGQSRS-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=CC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1/C=C/C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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